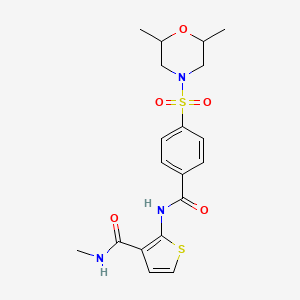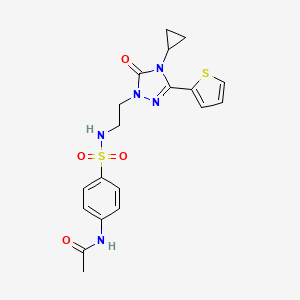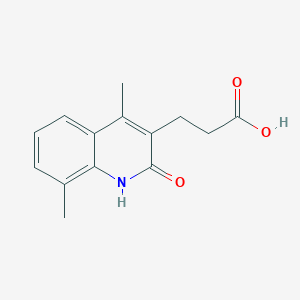![molecular formula C19H14ClF6N3O B2794487 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 338770-56-2](/img/structure/B2794487.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile” is a complex organic molecule. It contains a pyridine ring and a phenyl ring, both substituted with trifluoromethyl groups, and a morpholino group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The InChI code for a similar compound, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, is 1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 . This provides a standardized representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, include a molecular weight of 219.59, a storage temperature at room temperature, and a physical form as a colorless to light-yellow liquid . Another similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antitumor Activity
A compound closely related to the chemical , namely 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized and exhibited distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. This suggests potential applications in cancer research and treatment development (Ji et al., 2018).
Synthesis of Mixed Backbone Oligonucleotides
A mixture including N-methyl morpholine and acetonitrile was used for the oxidation of dinucleoside H-phosphonate diesters to phosphates, indicating its utility in the synthesis of mixed-backbone oligonucleotides (MBOs), important for molecular biology and genetic research (Mohe, Padiya, & Salunkhe, 2003).
Pyridine Derivatives Synthesis
In another study, various pyridine derivatives were synthesized starting from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile, demonstrating the versatility of pyridine compounds in chemical synthesis (Al-Issa, 2012).
Spectrophotometric Basicity Scale in Acetonitrile
A comprehensive basicity scale in acetonitrile was established, covering a wide range of bases including substituted pyridines. This scale is crucial for understanding the basicity of compounds in organic chemistry and designing new molecules with specific properties (Kaljurand et al., 2000).
Luminescent Lanthanide Ion Complexes
Thiophene-derivatized pybox and its lanthanide ion complexes, including Eu(III) and Tb(III), exhibited high luminescence in acetonitrile solutions. This property is beneficial for the development of new luminescent materials (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Safety and Hazards
The safety and hazards associated with a similar compound, 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile, include hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s trifluoromethyl group and pyridine moiety may influence its pharmacokinetic properties . These properties can affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also important to note that the compound has certain toxicity and corrosiveness, and safety precautions should be taken when handling it .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF6N3O/c20-15-9-14(19(24,25)26)10-28-16(15)17(11-27,29-4-6-30-7-5-29)12-2-1-3-13(8-12)18(21,22)23/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZERLPZFFVFARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)
![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)


